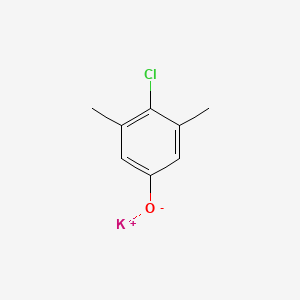
Potassium 4-chloro-3,5-xylenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-chloro-3,5-xylenolate is a chemical compound with the molecular formula C8H8ClKO. It is a potassium salt of 4-chloro-3,5-xylenol, which is a chlorine-substituted phenol. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications, particularly in the medical and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-chloro-3,5-xylenolate typically involves the reaction of 4-chloro-3,5-xylenol with potassium hydroxide. The reaction is carried out in an aqueous medium, where the potassium hydroxide acts as a base to deprotonate the phenol, forming the potassium salt. The reaction can be represented as follows:
4-chloro-3,5-xylenol+KOH→Potassium 4-chloro-3,5-xylenolate+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then isolated through filtration and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-chloro-3,5-xylenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding hydroxy compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy compounds
Substitution: Various substituted phenols depending on the nucleophile used
Applications De Recherche Scientifique
Potassium 4-chloro-3,5-xylenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound’s antiseptic properties make it useful in microbiological studies for controlling bacterial growth.
Medicine: It is used in formulations for disinfectants and antiseptics, particularly in hospital settings.
Industry: The compound is used in the manufacture of disinfectant products, including soaps and cleaning agents
Mécanisme D'action
The antiseptic action of potassium 4-chloro-3,5-xylenolate is primarily due to its ability to disrupt the cell walls of microorganisms. The phenolic nature of the compound allows it to penetrate and destabilize the lipid membranes of bacteria, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroxylenol (4-chloro-3,5-dimethylphenol): A widely used antiseptic and disinfectant.
p-Chlorocresol (4-chloro-3-methylphenol): Another potent disinfectant and antiseptic.
Uniqueness
Potassium 4-chloro-3,5-xylenolate is unique due to its potassium salt form, which enhances its solubility in water compared to its parent compound, chloroxylenol. This increased solubility makes it more effective in aqueous formulations used for disinfection and antiseptic purposes .
Propriétés
Numéro CAS |
58962-45-1 |
|---|---|
Formule moléculaire |
C8H8ClKO |
Poids moléculaire |
194.70 g/mol |
Nom IUPAC |
potassium;4-chloro-3,5-dimethylphenolate |
InChI |
InChI=1S/C8H9ClO.K/c1-5-3-7(10)4-6(2)8(5)9;/h3-4,10H,1-2H3;/q;+1/p-1 |
Clé InChI |
WOIZAYMWBHBKKX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)[O-].[K+] |
Numéros CAS associés |
88-04-0 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
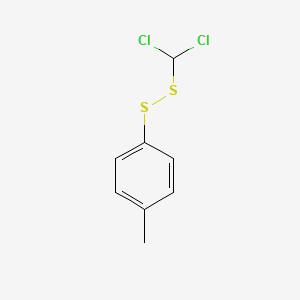
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
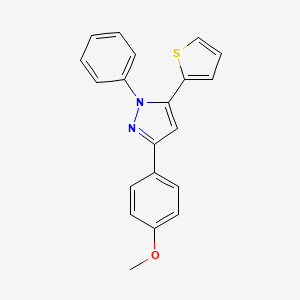

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
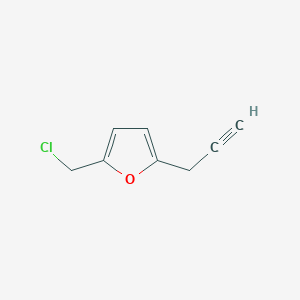
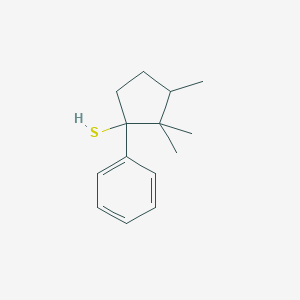
![4-Ethylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14605106.png)
![Hydrazine, [2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14605113.png)

![1-Oxido-2-[(2,3,6-trichlorophenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14605122.png)
